molecular formula C7H6N2OS B13921421 Thiazolo[5,4-b]pyridine-2-methanol

Thiazolo[5,4-b]pyridine-2-methanol

Cat. No.: B13921421
M. Wt: 166.20 g/mol
InChI Key: JLIGHDPDOHCYIS-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-2-methanol is a high-purity chemical intermediate designed for pharmaceutical and biological research. This compound features the privileged thiazolo[5,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. Researchers can utilize this derivative to develop novel therapeutic agents, as the core structure has demonstrated significant potential in oncology and immunology. The thiazolo[5,4-b]pyridine scaffold is a key structural component in potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial target in cancer cell growth and survival pathways . Furthermore, this heterocyclic system is found in compounds investigated as Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) inhibitors, which are relevant in the study of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) . Other research avenues for analogous structures include their evaluation as antitumor agents against breast cancer cell lines (e.g., MCF-7) and their role in the development of dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitors for inflammatory diseases . The 2-methanol functional group on this compound provides a versatile handle for further synthetic modification, allowing researchers to create novel derivatives, probes, or conjugates for structure-activity relationship (SAR) studies or chemical biology applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIGHDPDOHCYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Steps

Step Intermediate Reagents & Conditions Product Yield (%)
1 3-Amino-5-bromo-2-chloropyridine Reaction with potassium thiocyanate Aminothiazole intermediate 75
2 Aminothiazole intermediate Boc protection Boc-protected intermediate 90
3 Boc-protected intermediate Suzuki coupling with 2-methyl-5-nitrophenylboronic acid pinacol ester, Pd(dppf)Cl2 catalyst Coupled product 70
4 Coupled product Nitro group reduction Amino intermediate 80
5 Amino intermediate Amide formation with carboxylic acids, Boc deprotection Amide derivatives Variable
  • Key Points:
    • The initial aminothiazole formation constructs the thiazolo[5,4-b]pyridine core.
    • Suzuki coupling introduces aryl substituents, allowing for structural diversity.
    • The nitro reduction step is crucial for further amide or urea functionalization.
    • This method is adaptable for synthesizing this compound by selecting appropriate substituents and subsequent hydroxymethylation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Yield Range References
One-step from chloronitropyridines and thioamides/thioureas Substituted chloronitropyridines, thioamides Mild heating Nucleophilic substitution and cyclization Simple, broad scope Moderate to good
Multi-step from 2,4-dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine, morpholine, KSCN, Fe powder Multiple steps including substitution, reduction, cyclization, bromination, Suzuki coupling Sequential substitution, reduction, cyclization, cross-coupling High structural control, functionalization Moderate to good
Aminothiazole formation and cross-coupling 3-Amino-5-bromo-2-chloropyridine, potassium thiocyanate, boronic acid esters Boc protection, Suzuki coupling, reduction, amidation Cyclization, protection, cross-coupling Versatile, yields high purity products Good

Research Findings and Analytical Characterization

  • Purity and Characterization: All synthesized compounds, including this compound and derivatives, were characterized by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR) and high-resolution liquid chromatography-mass spectrometry (LC-MS), confirming structural integrity and purity above 95%.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS were routinely employed to monitor reaction progress and optimize conditions.
  • Yields: Reported yields vary depending on the synthetic route and substituents but generally range from moderate (40–60%) to good (70–90%), reflecting the efficiency of these methods.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridine-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-2-methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazolo[5,4-b]pyridine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Substituent(s) Target Activity (IC₅₀) Key Structural Insights Reference
Thiazolo[5,4-b]pyridine-2-methanol 2-methanol Not explicitly reported Methanol group may enhance hydrogen bonding
Compound 19a 2-pyridyl, 4-morpholinyl, sulfonamide PI3Kα: 3.6 nM Pyridyl and sulfonamide critical for potency
Compound 19b 2-chloro-4-fluorophenyl sulfonamide PI3Kα: 4.6 nM Electron-deficient aryl boosts interaction
Compound 6h 3-(trifluoromethyl)phenyl c-KIT: 9.87 µM Hydrophobic pocket compatibility
ID6 () Unsubstituted thiazolo ring CYP1A1 inhibition: 41.00 Lower activity vs. benzoxadiazole derivatives
  • Methanol vs. Sulfonamide: The methanol group in this compound may offer distinct hydrogen-bonding capabilities compared to sulfonamide-containing analogs (e.g., 19a, 19b), which rely on charged interactions with residues like Lys802 in PI3Kα .
  • Pyridyl vs. Phenyl : Replacement of pyridyl (19a) with phenyl reduces PI3Kα inhibition by >10-fold, highlighting the necessity of nitrogen in the heterocycle for binding .
  • Hydrophobic Substituents: The 3-(trifluoromethyl)phenyl group in 6h enhances c-KIT inhibition by fitting into hydrophobic pockets, a feature absent in the methanol derivative .

Physicochemical Properties

Property Thiazolo[5,4-b]pyridin-2-amine Methyl thiazolo[5,4-b]pyridine-2-carboxylate This compound (Predicted)
Molecular Weight 151.19 g/mol 194.21 g/mol ~181.23 g/mol
Melting Point 252–254°C Not reported Likely lower due to polar methanol group
Solubility Low (ethanol) Moderate (ester group) Higher (hydroxyl group enhances polarity)
pKa 2.09 Not reported ~4–5 (hydroxyl proton)

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